N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring and a dioxidotetrahydrothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-nitrobenzenesulfonyl chloride: This can be achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-ethyl-3-nitrobenzenesulfonamide: The 3-nitrobenzenesulfonyl chloride is then reacted with ethylamine to form N-ethyl-3-nitrobenzenesulfonamide.
Introduction of the dioxidotetrahydrothienyl group: The final step involves the reaction of N-ethyl-3-nitrobenzenesulfonamide with tetrahydrothiophene-1,1-dioxide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield corresponding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The nitro group may also contribute to the compound’s activity through redox reactions.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzenesulfonamide: can be compared with other sulfonamide derivatives such as:
- N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The unique combination of the dioxidotetrahydrothienyl group with the nitrobenzene sulfonamide moiety in This compound imparts distinct characteristics that make it valuable for specific applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-2-13(11-6-7-21(17,18)9-11)22(19,20)12-5-3-4-10(8-12)14(15)16/h3-5,8,11H,2,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPYSPFPYGKWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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